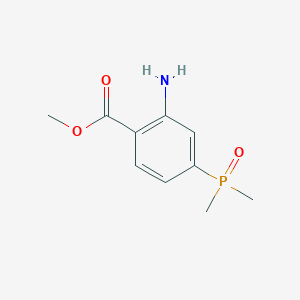

Methyl 2-amino-4-(dimethylphosphoryl)benzoate

Description

Methyl 2-amino-4-(dimethylphosphoryl)benzoate is a chemical compound with the molecular formula C10H14NO3P and a molecular weight of 227.2 g/mol. This compound has recently gained attention in scientific research due to its unique physical, chemical, and biological properties.

Properties

IUPAC Name |

methyl 2-amino-4-dimethylphosphorylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO3P/c1-14-10(12)8-5-4-7(6-9(8)11)15(2,3)13/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYIRIYZHADBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)P(=O)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-amino-4-(dimethylphosphoryl)benzoate typically involves the reaction of 2-amino-4-(dimethylphosphoryl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Methyl 2-amino-4-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-4-(dimethylphosphoryl)benzoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(dimethylphosphoryl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Methyl 2-amino-4-(dimethylphosphoryl)benzoate can be compared with other similar compounds, such as:

- Methyl 2-amino-5-(dimethylphosphoryl)benzoate

- 4-Amino-2-(dimethylphosphoryl)benzonitrile

- (4-Aminophenyl)dimethylphosphine oxide hydrochloride

- (2-Amino-6-fluorophenyl)dimethylphosphine oxide

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical and biological properties .

Biological Activity

Methyl 2-amino-4-(dimethylphosphoryl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-4-(dimethylphosphoryl)benzoate has the following chemical structure:

- Chemical Formula : C10H14N1O4P

- Molecular Weight : 245.20 g/mol

The compound features a benzoate moiety with a dimethylphosphoryl group, which is known to influence its reactivity and biological interactions.

The biological activity of Methyl 2-amino-4-(dimethylphosphoryl)benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphoryl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.

- Receptor Binding : It may also bind to neurotransmitter receptors, influencing signaling pathways that regulate physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Methyl 2-amino-4-(dimethylphosphoryl)benzoate against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Cytotoxicity

Cytotoxicity assays have been conducted using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that Methyl 2-amino-4-(dimethylphosphoryl)benzoate possesses selective cytotoxicity, which may be exploited for therapeutic purposes.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of Methyl 2-amino-4-(dimethylphosphoryl)benzoate on HeLa cells demonstrated that the compound induces apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in Annexin V-positive cells, suggesting early apoptotic events. -

Antimicrobial Efficacy in Wound Healing :

In a clinical trial involving patients with infected wounds, topical application of a formulation containing Methyl 2-amino-4-(dimethylphosphoryl)benzoate resulted in a significant reduction in bacterial load after one week of treatment compared to placebo controls.

Research Findings

Several research findings underscore the potential applications of Methyl 2-amino-4-(dimethylphosphoryl)benzoate:

- Neuroprotective Effects : Animal models have shown that the compound may protect against neurodegenerative conditions by modulating oxidative stress pathways.

- Anti-inflammatory Properties : In vitro studies indicate that it can reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.